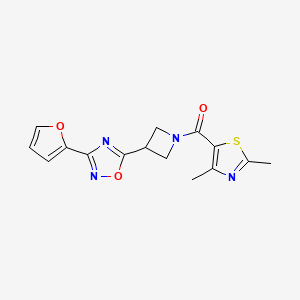
(2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H19N7O2S
- Molecular Weight : 409.47 g/mol
- IUPAC Name : (2,4-dimethyl-1,3-thiazol-5-yl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- Enzyme Interaction : The compound has been shown to inhibit or activate enzymes involved in metabolic pathways. This modulation can significantly influence cellular processes such as respiration and energy production.
- Protein Binding : It interacts with proteins that are crucial for cell signaling, thereby affecting communication within and between cells. Such interactions can lead to alterations in cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the furan and thiazole moieties contributes to its antioxidant properties, potentially protecting cells from oxidative stress .
Anticancer Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Case Study : Compounds similar to the one have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results demonstrated IC50 values indicating potent cytotoxic effects on these cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Structure–Activity Relationship (SAR) : Studies reveal that substituents on the thiazole ring can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Electron-withdrawing groups like chlorine have been particularly effective in increasing activity against bacterial strains .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 6.26 | |
| Anticancer | A549 | 6.48 | |
| Antimicrobial | Various Bacterial Strains | Varies | |
| Antioxidant | Cellular Models | Not specified |
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure can lead to enhanced biological activity:
- Electron Donors vs. Acceptors : The presence of electron-donating groups (e.g., -OCH₃) at specific positions on the thiazole ring tends to increase anticancer and antioxidant potential.
- Positioning of Substituents : The position of substituents also plays a critical role in determining the compound's overall efficacy against various biological targets .
科学的研究の応用
Chemical Structure and Synthesis
The chemical structure of this compound includes a thiazole ring, an oxadiazole moiety, and an azetidine unit, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions that integrate various functional groups and heterocycles.
Synthesis Overview:
- Formation of the Thiazole Ring: The initial step often involves the synthesis of the 2,4-dimethylthiazole core through cyclization reactions.
- Oxadiazole Formation: The furan-substituted oxadiazole is synthesized via condensation reactions with appropriate precursors.
- Azetidine Integration: The azetidine ring is formed through cyclization with amines or other nucleophiles.
- Final Coupling: The final product is obtained by coupling the thiazole and oxadiazole components through amide bond formation.
Antimicrobial Properties
Research indicates that compounds containing thiazole and oxadiazole moieties often exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that derivatives of oxadiazoles demonstrate potent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Various studies suggest that related compounds can inhibit cancer cell proliferation by inducing apoptosis in different cancer cell lines. For example, derivatives have been tested against breast cancer and leukemia cell lines, showing promising cytotoxic effects .
Other Pharmacological Activities
In addition to antimicrobial and anticancer effects, compounds similar to (2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been reported to possess:
- Antiviral Activity: Some derivatives exhibit activity against viral infections.
- Anti-inflammatory Effects: Certain analogs have shown potential in reducing inflammation markers in vitro.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazole and oxadiazole derivatives demonstrated their effectiveness against various bacterial strains. The results indicated that modifications in the side chains significantly influenced their antimicrobial potency .
Case Study 2: Anticancer Screening
In a separate investigation involving the compound's analogs, researchers assessed their cytotoxicity against several cancer cell lines. The findings revealed that specific structural modifications enhanced their ability to induce cell death in tumor cells while sparing normal cells .
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-12(23-9(2)16-8)15(20)19-6-10(7-19)14-17-13(18-22-14)11-4-3-5-21-11/h3-5,10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOVHKKIWRVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













